REACTION_CXSMILES
|
I[C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[N:8]=[CH:7][CH:6]=[CH:5]2.[Li+].[Cl-].[CH2:14]([O:16][C:17](=[O:23])[C:18](OCC)=[O:19])[CH3:15]>C1COCC1>[O:19]=[C:18]([C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[N:8]=[CH:7][CH:6]=[CH:5]2)[C:17]([O:16][CH2:14][CH3:15])=[O:23] |f:1.2|
|
Name
|
atmosphere
|
Quantity
|
255 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
1 mol
|
Type
|
reactant
|
Smiles
|
IC=1C=C2C=CC=NC2=CC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
1.1 mol
|
Type
|
reactant
|
Smiles
|
[Li+].[Cl-]
|
Name
|
|
Quantity
|
438 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(C(=O)OCC)=O
|
Name
|
|
Quantity
|
1800 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-20 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture is heated to 0° C.
|
Type
|
CUSTOM
|
Details
|
is quenched with a saturated ammonium acetate solution (0.8 L/mole)
|
Type
|
EXTRACTION
|
Details
|
Ethyl oxo(quinolin-6-yl)acetate is extracted with ethyl acetate (1 L) from this mixture
|
Name
|
|
Type
|
product
|
Smiles
|
O=C(C(=O)OCC)C=1C=C2C=CC=NC2=CC1
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 70% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |